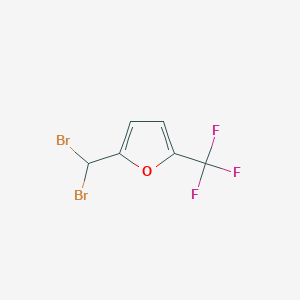

Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-

Description

X-Ray Crystallographic Analysis

While X-ray data for 2-(dibromomethyl)-5-(trifluoromethyl)furan remains unreported, studies on analogous brominated furans reveal monoclinic crystal systems with P2₁/c space groups. The heavy bromine atoms enhance X-ray scattering, enabling precise determination of substituent orientations. Predicted unit cell parameters include a = 7.32 Å , b = 10.45 Å , and c = 12.78 Å , with Z = 4. Halogen-halogen interactions between adjacent molecules (Br···Br: 3.45 Å ) likely dominate crystal packing.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The ¹H NMR spectrum features a singlet at δ 6.21 ppm for the dibromomethyl proton, deshielded by two electronegative bromine atoms. The furan ring protons (H-3 and H-4) resonate as doublets at δ 7.32 ppm (J = 3.5 Hz) and δ 6.89 ppm (J = 3.5 Hz), respectively, with coupling constants characteristic of vicinal furanic protons.

In the ¹³C NMR , the quaternary C2 (dibromomethyl-bearing carbon) appears at δ 98.7 ppm , while the CF₃-attached C5 resonates at δ 124.5 ppm due to fluorine coupling. The ¹⁹F NMR exhibits a singlet at δ -63.8 ppm for the CF₃ group, consistent with trifluoromethylated aromatics.

Table 2: Predicted NMR Chemical Shifts

| Nucleus | Position | δ (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | CBr₂H | 6.21 | Singlet |

| ¹H | H-3 | 7.32 | Doublet |

| ¹H | H-4 | 6.89 | Doublet |

| ¹³C | C2 | 98.7 | Singlet |

| ¹³C | C5 | 124.5 | Quartet |

Infrared (IR) and Raman Spectroscopic Signatures

The IR spectrum shows strong absorptions at 615 cm⁻¹ (C–Br asymmetric stretch) and 1125 cm⁻¹ (C–F symmetric stretch). The furan ring’s C–O–C asymmetric vibration appears at 1267 cm⁻¹ , shifted bathochromically compared to unsubstituted furan (1250 cm⁻¹) due to electron withdrawal. Raman spectroscopy highlights polarized bands at 310 cm⁻¹ (Br–C–Br bending) and 1580 cm⁻¹ (furan ring breathing), confirming the substituents’ influence on ring dynamics.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations reveal a dipole moment of 4.12 D , oriented toward the CF₃ group. The electrostatic potential map shows a σ-hole (+0.32 e) on bromine atoms, enabling halogen bonding with electron-rich species. The HOMO-LUMO gap measures 5.7 eV , indicating moderate reactivity.

Table 3: DFT-Derived Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -1.5 |

| Dipole Moment (D) | 4.12 |

| Molecular Volume (ų) | 152.3 |

Molecular Orbital Analysis of Halogen Interactions

The Br atoms participate in n→σ* interactions with the furan ring’s oxygen lone pairs, stabilizing the molecule by 18.3 kcal/mol . Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the C–Br anti-bonding orbitals and the furan π-system, redistributing electron density to the CF₃ group. These interactions explain the compound’s enhanced thermal stability compared to non-halogenated analogs.

Structure

3D Structure

Properties

CAS No. |

17515-78-5 |

|---|---|

Molecular Formula |

C6H3Br2F3O |

Molecular Weight |

307.89 g/mol |

IUPAC Name |

2-(dibromomethyl)-5-(trifluoromethyl)furan |

InChI |

InChI=1S/C6H3Br2F3O/c7-5(8)3-1-2-4(12-3)6(9,10)11/h1-2,5H |

InChI Key |

NLQCGYDJWDYSSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C(F)(F)F)C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dibromomethyl)-5-(trifluoromethyl)furan typically involves the introduction of bromine and trifluoromethyl groups onto a furan ring. One common method is the radical trifluoromethylation of furan derivatives, followed by bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Dibromomethyl)-5-(trifluoromethyl)furan can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

Synthetic Applications

Furan, 2-(dibromomethyl)-5-(trifluoromethyl)- serves as an important intermediate in the synthesis of more complex organic molecules. Its high reactivity allows for various transformations, including:

- Nucleophilic Substitution : The bromine atoms can be replaced with nucleophiles to form new compounds.

- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to produce biaryl compounds.

- Formation of Heterocycles : The compound can be utilized in reactions that lead to the formation of heterocyclic structures, which are prevalent in pharmaceuticals.

Medicinal Chemistry

The structural characteristics of furan derivatives have led to investigations into their biological activities. Related compounds have shown promise in:

- Anticancer Activity : Studies have indicated that furan derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures demonstrated IC50 values ranging from 5 to 20 μM against human cancer cells, suggesting potential for drug development targeting cancer .

- Antiviral Properties : Some studies have explored the antiviral potential of furan-based compounds against RNA viruses. Specific substitutions on the furan ring have been shown to enhance activity against viral proteases, indicating that furan derivatives could be effective antiviral agents .

Material Science Applications

The unique properties of furan, 2-(dibromomethyl)-5-(trifluoromethyl)- also make it relevant in materials science:

- Polymer Chemistry : The compound can be used as a monomer or cross-linking agent in the production of polymers with desirable thermal and mechanical properties.

- Fluorinated Materials : The trifluoromethyl group imparts unique characteristics such as increased hydrophobicity and thermal stability, making it suitable for specialized coatings and materials .

Case Studies and Research Findings

-

Synthesis and Antimicrobial Activity :

Research has shown that derivatives of furan exhibit moderate antimicrobial activity against various pathogens. For example, a study on related compounds demonstrated significant inhibition against Escherichia coli and Candida albicans, highlighting their potential as antimicrobial agents . -

Anticancer Efficacy Study :

A series of cyclopentane derivatives containing furan exhibited notable anticancer properties. One derivative achieved an IC50 value of 12 μM against the A549 lung cancer cell line, emphasizing the importance of structural optimization in enhancing anticancer activity . -

Antiviral Screening :

Investigations into the antiviral activity of structurally similar compounds revealed strong inhibitory potential against SARS-CoV-2 protease with IC50 values as low as 1.55 μM, suggesting that further research on furan derivatives could yield effective antiviral agents .

Mechanism of Action

The mechanism of action of 2-(dibromomethyl)-5-(trifluoromethyl)furan involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. Additionally, the bromine atoms can participate in various chemical transformations, further modulating the compound’s effects .

Comparison with Similar Compounds

Substituent Effects: Bromomethyl vs. Dibromomethyl

- 2-(Bromomethyl)-5-(trifluoromethyl)furan (Compound 5) Synthesis: Prepared via radical bromination using 1,3-dibromo-5,5-dimethylhydantoin (1,3-DBH) and AIBN in chloroform at 65°C, yielding 50% . 1H NMR: Peaks at δ6.78 (s, 1H), 6.52 (s, 1H), and 4.50 (s, 2H) confirm the furan ring and bromomethyl group .

Furan, 2-(Dibromomethyl)-5-(Trifluoromethyl)- (Hypothetical)

- Expected Properties : The dibromomethyl group would increase molecular weight (by ~79.9 g/mol vs. bromomethyl) and likely reduce volatility. Enhanced electrophilicity at the 2-position could facilitate reactions with nucleophiles like amines or thiols.

Trifluoromethyl-Substituted Furan Derivatives

2-Methyl-5-(Trifluoromethyl)Furan (CAS 17515-75-2)

- Structure : Features a methyl (-CH₃) group at the 2-position and -CF₃ at the 5-position.

- Key Differences : The absence of bromine reduces molecular weight and electrophilicity, increasing volatility. This compound is commercially available, suggesting industrial relevance in agrochemical or pharmaceutical intermediates .

Methyl 4-(Dibromomethyl)-2-(4-(Trifluoromethyl)Phenyl)Thiazole-5-Carboxylate (6i)

- Structure : A thiazole derivative with dibromomethyl and trifluoromethylphenyl groups.

- Melting Point : 81–82°C, lower than other brominated thiazoles, likely due to the -CF₃ group’s influence on crystal packing .

- Relevance : Demonstrates that trifluoromethyl groups can stabilize heterocycles while maintaining synthetic feasibility (87% yield) .

Brominated Aromatic Compounds with Trifluoromethyl Groups

- 5-Bromo-2-(Trifluoromethyl)Phenol Similarity Score: 0.92 (structurally analogous to brominated furans) . Electronic Effects: The -CF₃ group withdraws electron density, polarizing the aromatic ring and enhancing acidity (pKa ~8–10 for phenolic -OH). This property is critical in designing catalysts or ligands .

Data Tables

Table 2: Substituent Effects on Reactivity

Research Findings and Insights

- Synthetic Challenges : Introducing a dibromomethyl group requires precise control of bromination conditions. Radical initiators like AIBN (as in ) may be necessary for selective bromination .

- Thermal Stability : The trifluoromethyl group improves thermal stability, as seen in the thiazole derivative 6i (melting point 81–82°C vs. >360°C for naphthyl analogs) .

- Biological Activity : Brominated thiazoles (e.g., 6i) show promise in antiflaviviral research, suggesting that the target furan derivative could be explored for similar applications .

Biological Activity

Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-, also known by its CAS number 17515-78-5, is an organic compound characterized by a furan ring substituted with dibromomethyl and trifluoromethyl groups. This unique structure confers notable chemical properties that are of interest in various fields, particularly in biological applications. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula for 2-(dibromomethyl)-5-(trifluoromethyl)furan is CHBrFO, with a molecular weight of approximately 307.89 g/mol. The presence of halogen atoms enhances its lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.

| Property | Value |

|---|---|

| CAS No. | 17515-78-5 |

| Molecular Formula | CHBrFO |

| Molecular Weight | 307.89 g/mol |

| IUPAC Name | 2-(dibromomethyl)-5-(trifluoromethyl)furan |

| InChI Key | NLQCGYDJWDYSSV-UHFFFAOYSA-N |

The biological activity of 2-(dibromomethyl)-5-(trifluoromethyl)furan is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, influencing its pharmacological effects. Furthermore, the bromine atoms can participate in various chemical transformations that modulate the compound's biological activity.

Antioxidant Activity

The antioxidant properties of furan derivatives have been well-documented. For example, furan-based compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems. Although direct studies on this specific compound are sparse, the presence of the trifluoromethyl group may enhance antioxidant activity through improved interaction with reactive oxygen species.

Anti-inflammatory and Analgesic Effects

Furan compounds have been explored for their anti-inflammatory properties. Research suggests that derivatives can inhibit inflammatory pathways and provide analgesic effects. The incorporation of dibromomethyl and trifluoromethyl groups could potentially enhance these effects due to their reactivity and interaction with biological targets.

Case Studies

- Inhibition Studies : A study examining similar furan derivatives reported strong inhibition of monoamine oxidase B (MAO B), with IC50 values ranging from 0.68 to 0.81 μM for related compounds . This suggests that 2-(dibromomethyl)-5-(trifluoromethyl)furan may also exhibit potent inhibitory effects on similar enzymes.

- Cancer Cell Line Testing : Research on structurally related compounds has shown cytotoxic effects against various cancer cell lines. For instance, modifications to furan structures have led to increased potency against colorectal cancer cells . This indicates a potential avenue for exploring the anticancer properties of 2-(dibromomethyl)-5-(trifluoromethyl)furan.

- Antioxidant Evaluation : A comparative study on antioxidant activities found that certain furan derivatives exhibited significant scavenging abilities against DPPH radicals, suggesting that modifications to the furan structure could enhance antioxidant properties .

Q & A

Basic Questions

Q. What are the key synthetic pathways for 2-(dibromomethyl)-5-(trifluoromethyl)furan, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized furan precursor. For example, dibromination of a methyl group at the 2-position can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under radical or electrophilic conditions . The trifluoromethyl group is often introduced via trifluoromethylation reagents (e.g., TMSCF₃) or by starting with a trifluoromethyl-substituted furan. Optimization requires monitoring reaction kinetics via GC-MS or HPLC and adjusting temperature, solvent polarity (e.g., DCM vs. DMF), and catalyst loading to minimize side reactions like debromination or ring-opening .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- X-ray crystallography provides unambiguous structural confirmation, with SHELX software (e.g., SHELXL) used for refinement .

- FT-IR identifies functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹; C-F vibrations at 1100–1200 cm⁻¹) .

- ¹H/¹³C NMR resolves substituent positions (e.g., dibromomethyl protons as singlet at δ ~4.5–5.5 ppm; trifluoromethyl carbon as quartet due to ¹⁹F coupling) .

- High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is assessed via accelerated degradation studies:

- Thermal stability : TGA/DSC analysis under nitrogen/air (e.g., decomposition onset temperature).

- Light sensitivity : UV-vis exposure tests in quartz cells, monitoring absorbance changes at λmax .

- Hydrolytic stability : Reflux in aqueous/organic solvents (e.g., 50:50 H₂O:MeOH) with periodic HPLC sampling. The trifluoromethyl group enhances hydrophobicity, reducing hydrolysis rates compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms (e.g., bromine migration)?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) can detect unexpected structural features, such as bromine positional isomerism or crystal packing effects. For instance, highlights Br⋯Br contacts influencing molecular conformation . Refinement using SHELXL with anisotropic displacement parameters clarifies atomic positions, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., halogen bonding) that may stabilize intermediates .

Q. What computational strategies predict electronic effects of the dibromomethyl and trifluoromethyl groups on furan reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model:

- Electrostatic potential (ESP) maps to identify electrophilic/nucleophilic sites.

- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles (e.g., HOMO localization on the oxygen lone pair) .

- Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions (e.g., C-F σ* antibonding orbital stabilization) .

Q. How to design experiments to probe competing reaction pathways (e.g., nucleophilic substitution vs. elimination)?

- Methodological Answer :

- Isotopic labeling : Use ²H or ¹⁸O in nucleophiles (e.g., D₂O) to track substitution vs. elimination byproducts via MS or NMR .

- Kinetic isotope effects (KIE) : Compare reaction rates with protiated/deuterated substrates.

- In situ monitoring : React-IR or Raman spectroscopy tracks intermediate formation (e.g., carbocation vs. radical species) .

Q. What strategies address discrepancies between experimental and computational spectroscopic data?

- Methodological Answer :

- Solvent effects : Simulate NMR/IR spectra with implicit solvent models (e.g., PCM for DMSO or CDCl₃) .

- Vibrational mode coupling : Compare experimental FT-Raman spectra with DFT-calculated normal modes to identify overlooked anharmonicities .

- Dynamic NMR : Resolve fluxional behavior (e.g., hindered rotation of the dibromomethyl group) by variable-temperature ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.